molecular formula C4H10S4 B081216 Diethyl tetrasulphide CAS No. 13730-34-2

Diethyl tetrasulphide

Cat. No. B081216
CAS RN: 13730-34-2
M. Wt: 186.4 g/mol
InChI Key: XFSWEOBOOZNZKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl tetrasulphide can be synthesized by reacting sulfur monochloride with ethanthiol at low temperatures (0-5℃) in petroleum ether. This reaction, taking about 5 hours, yields the product with an optimum molar ratio of ethanthiol to sulfur monochloride being 2.1, and a yield of 84.0% (Liu Hong-xia & Hu Wei-bing, 2004).

Molecular Structure Analysis

The crystal structure of Diethyl tetrasulphide-related compounds has been determined by single-crystal X-ray diffraction methods, revealing discrete molecules held together by van der Waals forces. These molecules typically feature novel ring structures involving disulphide bonds (B. Hoskins & Hunt, 1974).

Chemical Reactions and Properties

Diethyl tetrasulphide's conformational properties have been studied, showing that it can exist in multiple conformations due to the flexibility of the disulphide bridges. These properties are significant for understanding its reactions in various chemical and biological contexts (C. Görbitz, 1994).

Physical Properties Analysis

The physical properties of Diethyl tetrasulphide, such as its thermal stability and decomposition mechanisms, have been investigated. Studies using techniques like thermogravimetry and differential thermal analysis have provided insights into its stability and decomposition products (G. K. Bratspies et al., 1977).

Chemical Properties Analysis

The chemical properties of Diethyl tetrasulphide, especially its reactivity with various metals and its role as a ligand in complex formation, have been a subject of research. Studies have shown that it can react with metals like copper, forming different types of salts and complexes. This property is essential for applications in catalysis and materials science (P. M. Boorman et al., 1982).

Scientific Research Applications

  • Metabolism and Interaction with Proteins : Diethyl tetrasulphide is metabolized in rats, forming diethyldithiocarbamate, inorganic sulphate, carbon disulphide, and other compounds. It interacts with serum proteins, particularly albumin, by mixed disulphide formation (Strömme, 1965). Also, another study has shown similar interactions using gel-filtration techniques (Stroemme, 1965).

  • Toxicity Studies : A study on Tetrasul (2,4,5,4′-tetrachlorodiphenylsulphide) showed liver as the target organ in various animal species. This is crucial for understanding the toxicity and safe handling of diethyl tetrasulphide-related compounds (Verschuuren, Kroes, & den Tonkelaar, 1973).

  • Synthesis and Chemical Properties : The synthesis and structural confirmation of diethyl tetrasulphide have been demonstrated, highlighting its relevance in chemical production processes (Liu Hong-xia & Hu Wei-bing, 2004).

  • Sulphur Transfer Agent in Synthesis : Diethyl tetrasulphide has been used as a sulphur-transfer agent in the synthesis of phosphorothioate analogues of oligonucleotides, which is significant in the field of biochemistry and molecular biology (Rao, Reese, & Zhao, 1992).

  • Application in Material Science : It has been used for doping in semiconductor materials like AlxGa1−xAs, demonstrating its utility in electronics and materials science (Pfeffer, Bullough, Joyce, & Jones, 1995).

  • Biological and Health Applications : It affects the distribution of metals like nickel in animals, impacting studies on metal toxicity and pharmacology (Jasim & Tjälve, 1984).

Safety And Hazards

Diethyl tetrasulphide is extremely flammable . It may cause respiratory irritation and drowsiness or dizziness . It may be harmful if swallowed and enters airways . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(ethyltetrasulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S4/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSWEOBOOZNZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSSSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160133
Record name Diethyltetrasulfane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl tetrasulphide

CAS RN

13730-34-2
Record name Diethyl tetrasulfide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl tetrasulfide
Source ChemIDplus
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Record name Diethyltetrasulfane
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Record name Diethyl tetrasulphide
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Record name DIETHYL TETRASULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
B Milligan, DE Rivett, WE Savige - Australian Journal of …, 1963 - CSIRO Publishing
Several dialkyl mono-, di-, and trisulphides have been irradiated in the absence of solvents with ultraviolet light (2537 Ǻ), with direct sunlight, and with y-rays; the irradiation products …
Number of citations: 28 www.publish.csiro.au
HP Koch - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… By way of chemical evidence, spectrographically identical samples of diethyl tetrasulphide could be independently synthesised either from sodium tetrasulphide and ethyl bromide, or …
Number of citations: 54 pubs.rsc.org
O Foss - Acta. Chem. Scand, 1950 - actachemscand.org
… 27 and the parachor 28 and viscosity 29 of diethyl tetrasulphide, seems less conclusive. … u and Bloomfield 36, on the ground that diethyl tetrasulphide, as prepared from ethylthiol and …
Number of citations: 87 actachemscand.org
B Milligan, B Saville, JM Swan - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… Samples of diethyl tetrasulphide, prepared by reaction of sodium S-ethyl thiosulphate and sodium disulphide, and also from ethanethiol and disulphur dichloride, had identical retention …
Number of citations: 53 pubs.rsc.org
GF Bloomfield - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… Diethyl tetrasulphide and cyclohexene yielded rather complex mixtures in which the more volatile components could not be adequately separated by distillation, so it was not possible to …
Number of citations: 29 pubs.rsc.org
KC Wong, DY Tie - Flavour and Fragrance Journal, 1995 - Wiley Online Library
… propionaldehyde, methyl acetate, ethyl methacrylate and ethylbenzene, as reported by Baldry et al.,* or the presence of 1,ldiethoxyethane, ethyl methyl trisulphide, diethyl tetrasulphide …
Number of citations: 67 onlinelibrary.wiley.com
EW Abel, DA Armitage - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… A similar reaction between disulphur dichloride and ethylthiotrimethylsilane did not produce pure diethyl tetrasulphide, but a mixture of sulphides from which only a small quantity of …
Number of citations: 11 pubs.rsc.org
RW Riding, JS Thomas - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… It is of interest that Holmberg failed to obtain diethyl tetrasulphide from ethyl mercaptan and sulphur chloride, whereas Chakravarti (this vol., p. 954) succeeded in preparing it by a …
Number of citations: 6 pubs.rsc.org
EH Farmer, FW Shipley - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… of the olefin-sulphur reaction only to the extent of a few units yo, suggesting that the sulphur chains are almost wholly unbranched; in contrast to this, however, the diethyl tetrasulphide …
Number of citations: 94 pubs.rsc.org
RN Haszeldine, JM Kidu - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
CF,-S-SS* CF,+ CF,. SCF3+ CF,. S. SCF,+ CF,* S-CF,+ S The reaction of trifluoroiodomethane with sulphur is best carried out in an autoclave at 310, since the yield of bistrifluoromethyl …
Number of citations: 67 pubs.rsc.org

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